
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine
描述
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine is a chemical compound belonging to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position and a 3,5-dimethylpiperidin-1-yl group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylpiperidine and 2-chloropyridine.
Reaction: The 3,5-dimethylpiperidine is reacted with 2-chloropyridine under specific conditions to form the desired compound. This reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding dechlorinated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation would produce an N-oxide.
科学研究应用
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
作用机制
The mechanism of action of 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The chloro group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)carbonylpyridine: This compound has a similar structure but includes a carbonyl group, which may alter its reactivity and applications.
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)methylpyridine:
Uniqueness
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a 3,5-dimethylpiperidin-1-yl group makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-5-10(2)8-15(7-9)11-3-4-14-12(13)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWPUGKZZLYMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430058.png)
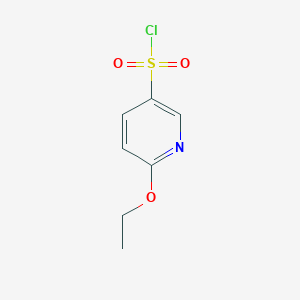
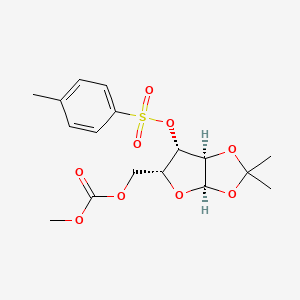
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)
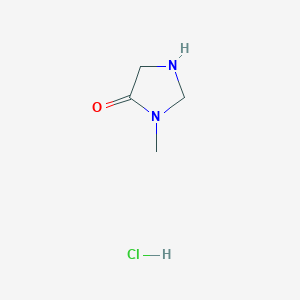
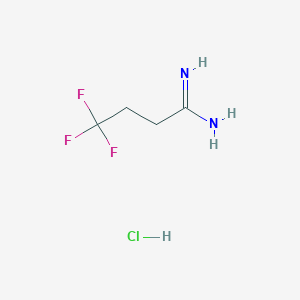
![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)
![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)

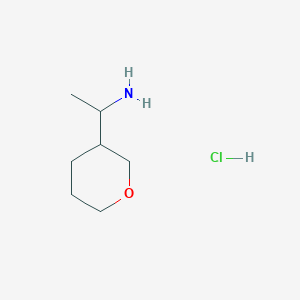
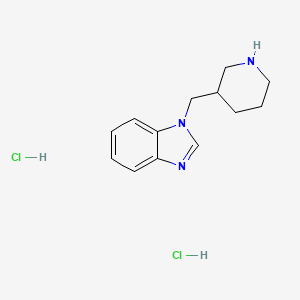
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
